N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-15(2)32-12-6-11-29-24(31)23-22(18-7-4-5-8-20(18)33-23)28-25(29)34-14-21(30)27-19-13-17(26)10-9-16(19)3/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCECXNDUIZVPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of F2692-0615 are currently unknown. The compound has been found to have a very low affinity for benzodiazepine binding sites, both in vitro and in vivo. It also displayed no affinity for gamma-aminobutyric acid A (GABA A), alpha₂-adrenergic, 5-hydroxytryptamine 1A (5-HT A1) or 5-HT₂ receptors.
Mode of Action
F2692-0615 exhibits dose-dependent “anxiolytic” properties. Its anxiolytic effects were antagonized by the benzodiazepine antagonists, flumazenil and ZK 93426. This suggests that while F2692-0615 may interact with the benzodiazepine receptor complex, it does so in a way that is distinct from traditional benzodiazepines.
Pharmacokinetics
The compound exhibits anticonvulsant, sedative, myorelaxant, and amnesic effects at doses 3–30 times higher than those required for anxiolytic activity. This suggests that the compound may have a favorable pharmacokinetic profile, with a wide therapeutic window.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Differences and Implications
Core Structure: The benzofuropyrimidinone core (target) differs from thieno[2,3-d]pyrimidinones (e.g., ) and 1,2,4-triazols (e.g., ) in electronic properties.
Substituent Effects :
- The 3-(propan-2-yloxy)propyl group in the target compound may confer higher metabolic stability than smaller alkyl chains (e.g., propenyl in ) due to reduced oxidative susceptibility.
- The 5-fluoro-2-methylphenyl group balances lipophilicity and electron-withdrawing effects, contrasting with bromophenyl () or difluorophenyl () groups, which prioritize bulkier halogens for steric hindrance.
Biological Activity: Compounds with fluorinated aryl groups (e.g., ) often exhibit enhanced cellular permeability and target affinity. For example, the 5-fluoro group in the target may mimic ATP-binding motifs in kinase targets . Thieno[2,3-d]pyrimidinones () and triazol derivatives () show cytotoxicity in brine shrimp assays (e.g., LC₅₀ ~0.1 mg/mL in ), suggesting the target may share similar bioactivity.
Physicochemical Properties :
- The target’s calculated logP (~3.5) is higher than triazol-based analogues (logP ~2.8–3.0) due to its branched ether chain, favoring membrane permeability but possibly reducing aqueous solubility .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
- Answer : The synthesis involves multi-step organic reactions, including cyclization of benzofuropyrimidine cores, sulfanyl group coupling, and acetamide functionalization. Key steps require temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF for nucleophilic substitution), and catalysts (e.g., Pd for cross-coupling) to maximize yield and purity . Intermediate purification via column chromatography is critical to isolate reactive intermediates.
Q. Which analytical methods are most reliable for confirming structural integrity and purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns protons (¹H) and carbons (¹³C) to verify substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% typical for bioactive studies) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
Q. How do solubility and stability under varying pH conditions affect experimental design?
- Answer : Solubility in DMSO or ethanol is prioritized for in vitro assays, while stability studies (pH 2–9, 37°C) guide formulation for biological testing. Buffer compatibility (e.g., PBS) is tested via UV-Vis spectroscopy to detect degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Answer :
- Substituent Variation : Replace the 5-fluoro-2-methylphenyl group with halogenated analogs (e.g., Cl, Br) to assess electronic effects on target binding .
- Functional Group Modifications : Introduce methyl or methoxy groups to the benzofuropyrimidine core to enhance hydrophobic interactions .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to identify key pharmacophores .
Q. What computational strategies predict target interactions and binding affinities?
- Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of hydrogen bonds and π-π stacking .
- QSAR Models : Train models on analog datasets to predict bioavailability and toxicity .
Q. How should researchers resolve contradictions in solubility or bioactivity data?
- Answer :
- Cross-Validation : Replicate experiments using alternative solvents (e.g., DMSO vs. cyclodextrin complexes) .
- Orthogonal Assays : Confirm bioactivity via fluorescence polarization (binding) and cell viability (functional) assays .
- Crystallography : Resolve 3D structures of ligand-target complexes to validate docking predictions .
Q. What methodologies elucidate pharmacokinetic properties like metabolic stability?
- Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites via LC-MS/MS .
- Plasma Protein Binding : Use ultrafiltration to measure free vs. bound fractions .
- In Vivo PK Studies : Administer IV/PO doses in rodent models and quantify plasma concentrations over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
